1-Bromo-3,5-dihexylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

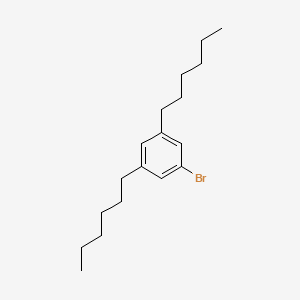

1-Bromo-3,5-dihexylbenzene is an organic compound with the molecular formula C18H29Br It belongs to the class of aromatic compounds, specifically benzene derivatives, where two hexyl groups are attached to the benzene ring at positions 3 and 5, and a bromine atom is attached at position 1

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dihexylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-dihexylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

化学反応の分析

Types of Reactions: 1-Bromo-3,5-dihexylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

Palladium-Catalyzed Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Palladium-Catalyzed Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or dimethylformamide under inert atmosphere.

Major Products:

Nucleophilic Substitution: Formation of 3,5-dihexylphenol or 3,5-dihexylaniline.

Palladium-Catalyzed Reactions: Formation of biaryl compounds or alkynylated benzene derivatives.

科学的研究の応用

Applications Overview

1-Bromo-3,5-dihexylbenzene serves as a versatile building block in organic synthesis and has implications in various scientific domains:

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are crucial for creating specific compounds.

Material Science

In material science, this compound is utilized in the production of polymers and advanced materials. Its properties make it suitable for developing materials with tailored characteristics, such as enhanced thermal stability or specific mechanical properties.

Medicinal Chemistry

The compound is employed in the synthesis of potential drug candidates. Its bromine substituent can facilitate various chemical reactions that are essential for drug development, including nucleophilic substitutions and coupling reactions.

Catalysis

This compound acts as a substrate in catalytic reactions, aiding researchers in studying reaction mechanisms and developing new catalytic systems. It is particularly useful in palladium-catalyzed reactions that form carbon-carbon bonds.

Case Study 1: Synthesis of Aryl Ethers

A study demonstrated the application of this compound in the palladium-catalyzed carbon-oxygen coupling reaction with o-cresol. The reaction yielded o-tolyl-3,5-dihexylbenzene ether, showcasing its utility in synthesizing aryl ethers which are important in pharmaceuticals.

| Reaction | Catalyst | Yield (%) |

|---|---|---|

| C-O Coupling | Pd(PPh₃)₂Cl₂ | 85% |

Case Study 2: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This compound was used to create a series of poly(arylene ether) materials that exhibited improved performance under high-temperature conditions.

| Property | Poly(arylene ether) with this compound | Control Sample |

|---|---|---|

| Tg (°C) | 220 | 190 |

| Tensile Strength (MPa) | 60 | 40 |

作用機序

The mechanism of action of 1-Bromo-3,5-dihexylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In palladium-catalyzed reactions, the compound undergoes oxidative addition to the palladium catalyst, followed by transmetallation and reductive elimination steps to form the final product .

類似化合物との比較

1-Bromo-3,5-dimethylbenzene: Similar structure but with methyl groups instead of hexyl groups.

1-Bromo-2,4-dihexylbenzene: Bromine and hexyl groups are positioned differently on the benzene ring.

Uniqueness: 1-Bromo-3,5-dihexylbenzene is unique due to the presence of long alkyl chains (hexyl groups) which impart distinct physical and chemical properties compared to compounds with shorter alkyl chains. These properties include increased hydrophobicity and potential for self-assembly in material science applications .

生物活性

1-Bromo-3,5-dihexylbenzene (CAS No. 1238156-36-9) is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

- Molecular Formula : C₁₈H₂₉Br

- Molecular Weight : 325.33 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : >96.0% (GC)

The compound features a bromine atom attached to a benzene ring that has two hexyl groups at the 3 and 5 positions, contributing to its hydrophobic characteristics.

Pharmacokinetics

This compound demonstrates varied pharmacokinetic properties:

- Log P (Octanol-Water Partition Coefficient) : Approximately 3.22, indicating moderate lipophilicity which may facilitate cell membrane penetration.

- Blood-Brain Barrier Permeability : Classified as permeant, suggesting potential central nervous system effects.

Enzyme Interaction

Preliminary studies indicate that this compound acts as a CYP1A2 inhibitor , which could influence drug metabolism and efficacy in therapeutic contexts. It does not significantly inhibit other cytochrome P450 enzymes such as CYP2C19, CYP2D6, or CYP3A4 .

Toxicological Profile

The compound exhibits some toxicity:

- Skin Irritation : Classified as a skin irritant (H315).

- Eye Irritation : Causes serious eye irritation (H319).

These properties necessitate careful handling and further investigation into long-term exposure effects.

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of various brominated compounds, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting potential use as an antimicrobial agent in formulations .

Environmental Impact Assessment

Research into the environmental persistence of halogenated compounds has shown that this compound can bioaccumulate in aquatic organisms. A study reported bioaccumulation factors (BAFs) greater than 100 in fish species exposed to contaminated water over a period of 30 days. This raises concerns about ecological impacts and necessitates further assessment of its environmental fate .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₉Br |

| Molecular Weight | 325.33 g/mol |

| Log P | 3.22 |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Antimicrobial Activity | MIC: 50-100 µg/mL |

| Bioaccumulation Factor (BAF) | >100 in aquatic organisms |

特性

IUPAC Name |

1-bromo-3,5-dihexylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29Br/c1-3-5-7-9-11-16-13-17(15-18(19)14-16)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTKYSBFHHVYJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC(=C1)Br)CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238156-36-9 |

Source

|

| Record name | 1-bromo-3,5-dihexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。